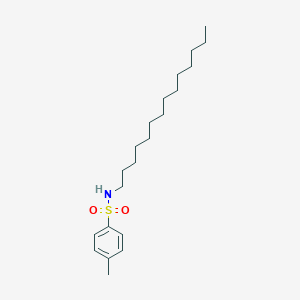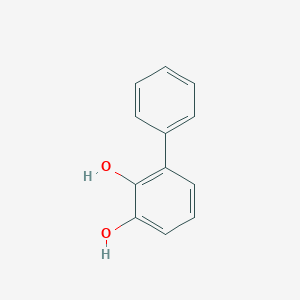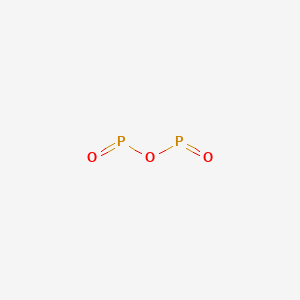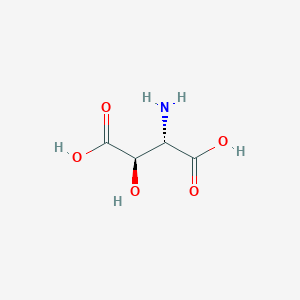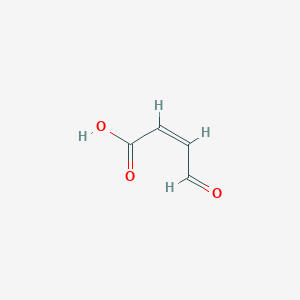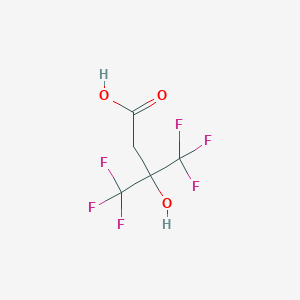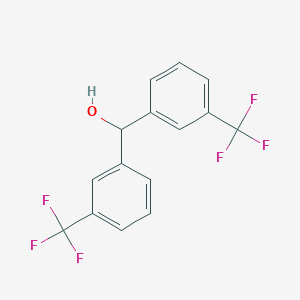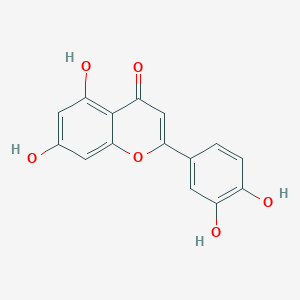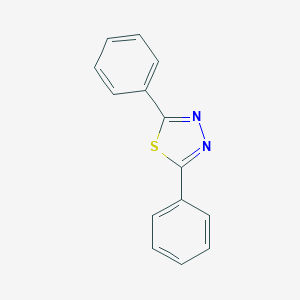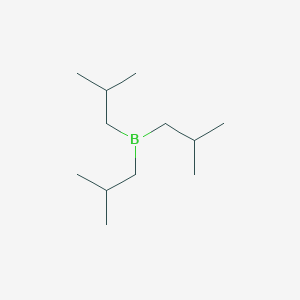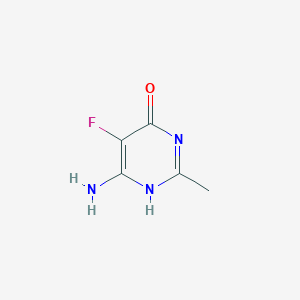
Silver(II) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(II) oxide, with the chemical formula AgO, is an inorganic compound that features silver in a +2 oxidation state. This compound is less common compared to its counterpart, silver(I) oxide (Ag₂O), and is known for its strong oxidizing properties. This compound appears as a dark brown or black powder and is used in various chemical and industrial applications due to its unique properties.
Wirkmechanismus
Target of Action
Silver(II) oxide, also known as oxosilver, is a chemical compound with the formula AgO. It primarily targets microbial cells . The silver ions released from this compound interact with the microbial cell wall, disrupting its structure and leading to cell death .
Mode of Action
The mode of action of this compound involves the release of silver ions, which interact with the microbial cell wall . This interaction disrupts the cell wall structure, leading to cell death . In addition, silver ions can also interact with the microbial DNA, inhibiting its replication .
Biochemical Pathways
This compound affects the biochemical pathways related to cell wall synthesis and DNA replication in microbial cells . The disruption of these pathways leads to cell death .
Pharmacokinetics
It is known that silver ions can be absorbed into the body through ingestion, inhalation, or skin contact . Once inside the body, silver ions can be distributed to various tissues . The elimination of silver ions from the body can occur through the urine and feces .
Result of Action
The primary result of the action of this compound is the death of microbial cells . This is due to the disruption of the cell wall structure and the inhibition of DNA replication . Therefore, this compound is often used for its antimicrobial properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the environment can affect the release of silver ions from this compound . Additionally, the pH of the environment can also influence the solubility of this compound, and thus its antimicrobial activity .
Biochemische Analyse
Biochemical Properties
Silver(II) oxide has the potential to interact with various biological macromolecules and antioxidants . It has been found to be highly oxidizing to a wide variety of polar and nonpolar biological molecules . For instance, it can rapidly reduce antioxidants like glutathione, ascorbic acid, and vitamin E .
Cellular Effects
This compound has the potential to overcome resistance via extensive attack on cellular components . It can cause oxidative damage to a wide range of functional and structural components on the surface and inside the microbial cell .
Molecular Mechanism
On a molecular level, this compound consists of two silver atoms bonded to a single oxygen atom . Its crystalline structure forms a lattice, contributing to its stable, solid-state nature . It is slightly soluble in water due to the formation of the ion Ag(OH)−2 and possibly related hydrolysis products .
Temporal Effects in Laboratory Settings
One study found that the presence of residual silver oxide effectively catalyzes the evaporation of α-terpineol and the decomposition of silver 2-ethylhexanoate, decreasing the curing temperature and shortening the soaking time .
Metabolic Pathways
It has been suggested that this compound can oxidize a wide variety of polar and nonpolar biological molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver(II) oxide can be synthesized through several methods:
Oxidation of Silver Metal: One common method involves the oxidation of silver metal using strong oxidizing agents such as ozone or hydrogen peroxide.
Reaction with Alkali Hydroxides: Another method involves reacting silver nitrate with alkali hydroxides (e.g., sodium hydroxide or potassium hydroxide).
Industrial Production Methods: Industrial production of this compound typically involves controlled oxidation processes to ensure the purity and desired properties of the compound. The use of high-purity reagents and precise reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Silver(II) oxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing other substances.
Reduction: this compound can be reduced to silver metal in the presence of reducing agents.
Substitution: It can react with acids to form silver salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation Reactions: Carboxylic acids from aldehydes.
Reduction Reactions: Silver metal.
Substitution Reactions: Silver salts (e.g., silver chloride).
Wissenschaftliche Forschungsanwendungen
Silver(II) oxide has a wide range of applications in scientific research and industry:
Biology and Medicine: Due to its antimicrobial properties, this compound is used in medical applications such as wound dressings and antimicrobial coatings on medical devices.
Industry: It is employed in the production of silver oxide-zinc batteries, which are known for their high energy density and reliability.
Vergleich Mit ähnlichen Verbindungen
Silver(I) oxide (Ag₂O): Unlike silver(II) oxide, silver(I) oxide is more stable and less reactive.
Silver(I,III) oxide (Ag₂O₃): This compound features both +1 and +3 oxidation states of silver and is known for its strong oxidizing properties, similar to this compound.
Uniqueness of this compound: this compound is unique due to its higher oxidation state, which imparts stronger oxidizing properties compared to silver(I) oxide. This makes it particularly useful in applications requiring potent oxidizing agents. Additionally, its ability to oxidize a wide range of biological molecules makes it valuable in antimicrobial applications .
Eigenschaften
CAS-Nummer |
1301-96-8 |
|---|---|
Molekularformel |
AgO-2 |
Molekulargewicht |
123.868 g/mol |
IUPAC-Name |
oxygen(2-);silver |
InChI |
InChI=1S/Ag.O/q;-2 |
InChI-Schlüssel |
VFUDFLAHWQWXLU-UHFFFAOYSA-N |
SMILES |
O=[Ag] |
Kanonische SMILES |
[O-2].[Ag] |
| 1301-96-8 | |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of silver(II) oxide?
A1: this compound has the molecular formula AgO and a molecular weight of 123.87 g/mol. []
Q2: What is the thermal stability of this compound?
A2: this compound decomposes above 100 °C. [] Thermogravimetric analysis shows that films of this compound begin to decompose in air above 130 °C, with a significant weight loss between 180 and 200 °C, corresponding to the formation of silver(I) oxide (Ag2O) and oxygen. []
Q3: What is the color and morphology of this compound?
A3: this compound typically appears as a charcoal-gray powder. [] Electrodeposited films of this compound are black and exhibit strong absorption in the near-infrared and visible regions, with a direct optical bandgap of 1.1 eV. []
Q4: How does this compound function as an oxidizing agent?
A4: this compound is a powerful oxidizing agent that acts by accepting electrons from the target molecule. It is utilized in various organic syntheses, such as the conversion of hydroquinone ethers and alkoxy anilines to quinones, alcohols to aldehydes or ketones, and amines to azo compounds. []
Q5: Can you provide examples of specific reactions where this compound is used as an oxidizing agent?
A5: this compound is utilized in several oxidation reactions:
- Oxidation of α-amino esters: Leads to the formation of the corresponding α-keto-esters. This reaction competes with oxidative elimination. []
- Oxidative demethylation: Converts dimethoxyisoquinolines to 5,8-, 7,8-, and 5,6-isoquinolinediones. []
- Oxidation of ammonium sulfate solutions: The products depend on the pH of the solution. At pH greater than 3, nitrogen and nitrate ions are formed, with the proportion of nitrogen increasing with pH. Below pH 3, oxygen and nitrate ions are produced, with the proportion of nitrate decreasing as the acidity increases. []
- Oxidation of ammonia solutions: Produces nitrogen, ammonium nitrite, and ammonium nitrate. The amount of each product depends on the ammonia concentration and the amount of this compound used. []
- Oxidation of bis-furonaphthofuran adducts: Converts a 1:1 mixture of bis-furonaphthofuran adducts (13a and 13b) to the corresponding bis-furonaphthopyrans (12a and 12b), also as a 1:1 mixture of diastereomers. []
Q6: Is this compound used in the synthesis of any biologically relevant molecules?
A6: Yes, this compound has been utilized in synthesizing potential therapeutic agents:
- Synthesis of regioisomeric analogues of crisamicin A: this compound is used to oxidize a binaphthyl intermediate to a bis-naphthoquinone, a key step in synthesizing these analogues of the dimeric pyranonaphthoquinone antibiotic crisamicin A. []
- Synthesis of 5-p-benzoquinonyl-2′-deoxyuridine 5′-phosphate: This compound, a potential mechanism-based inhibitor of thymidylate synthetase, is prepared by this compound oxidative demethylation of its dimethoxyphenyl precursor. [, ]
Q7: How does the morphology of this compound influence its properties?
A7: The morphology of this compound significantly impacts its properties, particularly in electrochemical applications. For example, in zinc-silver oxide batteries, the formation of continuous films of this compound on electrode surfaces is crucial for optimal performance. []
Q8: What methods are used to characterize the formation and properties of this compound?
A8: Various techniques are employed to characterize this compound:
- Electrochemical techniques: Such as cyclic voltammetry, potentiostatic and galvanostatic techniques are used to study the kinetics of this compound formation on electrodes. []
- Microscopy: Scanning electron microscopy (SEM) is employed to examine the morphology of this compound structures formed under different conditions. []
- Spectroscopy: X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (EXAFS) are used to determine the chemical composition and oxidation state of silver in this compound layers. []
- Diffraction: X-ray diffraction (XRD) is used to determine the crystal structure and texture of this compound films. []
Q9: How does the pH of the solution affect the stability and reactivity of this compound?
A10: The pH of the solution significantly affects the stability and reactivity of this compound. In alkaline solutions, it is more stable and exhibits different electrochemical behavior compared to acidic conditions. For instance, the products of ammonium sulfate and ammonia oxidation by this compound vary depending on the pH of the solution. [, ]
Q10: Can you elaborate on the catalytic role of this compound in MOD silver pastes?
A12: this compound, when added to MOD silver pastes, acts as a catalyst for the decomposition of organic components like α-terpineol and silver 2-ethylhexanoate. This catalytic activity reduces the curing temperature and time required for the paste, making it suitable for high-speed production in flexible substrates. [, ]
Q11: What are the safety precautions for handling this compound?
A13: this compound is a strong oxidizing agent and should be handled with care. It is irritating to the skin, eyes, mucous membranes, and respiratory tract. Direct contact with organic matter, strong ammonia, and alkali should be avoided. []
Q12: Are there any known alternatives or substitutes for this compound?
A14: Several other oxidizing agents can be used as alternatives to this compound depending on the specific application. Some examples include ceric ammonium nitrate (CAN), manganese dioxide, and iodobenzene diacetate. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



